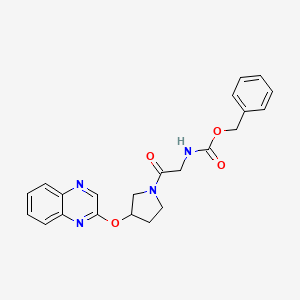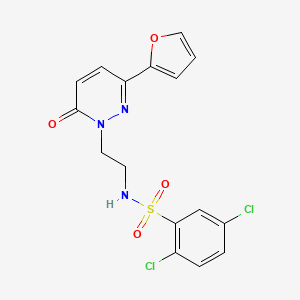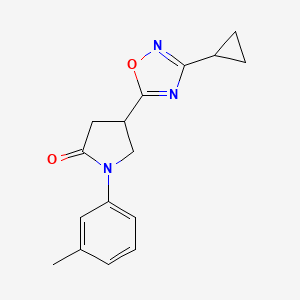
Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Molecular Structure Analysis
The molecular structure of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate consists of a benzyl group, a carbamate group, and a quinoxaline group. The quinoxaline group is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . This transformation involves an unusual extrusion of a phenylacetonitrile molecule .Wissenschaftliche Forschungsanwendungen
Potential Applications in Cancer Research
The compound MS-275, a histone deacetylase inhibitor, has been studied for its effects on various cancers. A Phase I pharmacokinetic study evaluated its toxicity profile, pharmacologic, and biological properties when administered orally across different dosing schedules to patients with advanced solid malignancies and lymphomas. This study found that MS-275 is well tolerated at certain doses and results in antitumor activity, suggesting potential applications of related compounds in cancer treatment and research (Gore et al., 2008).
Applications in Neurological Disorders
Research on compounds targeting NMDA receptors, such as the study involving NMDA receptor losses in the putamen from patients with Huntington's disease, indicates significant implications for neurological conditions. The reduction in NMDA receptor binding in HD brains supports the hypothesis that NMDA receptor-mediated neurotoxicity plays a role in the pathophysiology of Huntington's disease and potentially other neurodegenerative disorders (Young et al., 1988).
Exposure and Metabolism Studies
Understanding the metabolism and exposure effects of compounds can be crucial for assessing their safety and efficacy. For instance, studies on the metabolism of heterocyclic amines in humans and rodents at low doses provide insights into how these compounds are processed by the body and their potential carcinogenic effects. This research can inform the development of safer pharmaceuticals and chemicals by identifying metabolic pathways and interactions relevant to human health (Turteltaub et al., 1999).
Zukünftige Richtungen
Quinoxaline derivatives have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalines offer robust applications in the medicinal, pharmaceutical, and agriculture industry . This suggests that Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate and similar compounds could have potential applications in these fields in the future.
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOHMPVHXZCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)


![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)